molecular formula C24H20ClN5O5 B15184417 1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile CAS No. 93923-81-0

1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile

Cat. No.: B15184417
CAS No.: 93923-81-0
M. Wt: 493.9 g/mol
InChI Key: WMLZQNDAVSMTRX-UHFFFAOYSA-N
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Description

1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core nicotinonitrile structure.

    Industrial production: Industrial methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogens or other groups can be introduced.

    Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major products: The products of these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other materials due to its stable azo and nitro groups.

Mechanism of Action

The mechanism of action of 1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, including hydrogen bonding and hydrophobic interactions, with these targets. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can be compared with similar compounds such as:

    1-Butyl-5-[[4-(4-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile: Similar structure but with a different position of the chlorine atom.

    This compound: Variations in the substituents on the aromatic rings can lead to differences in reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which confer distinct properties and applications.

Properties

CAS No.

93923-81-0

Molecular Formula

C24H20ClN5O5

Molecular Weight

493.9 g/mol

IUPAC Name

1-butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C24H20ClN5O5/c1-3-4-11-29-23(32)17(13-26)14(2)21(24(29)33)28-27-19-10-9-15(12-20(19)30(34)35)22(31)16-7-5-6-8-18(16)25/h5-10,12,32H,3-4,11H2,1-2H3

InChI Key

WMLZQNDAVSMTRX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-])C)C#N)O

Origin of Product

United States

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